molecular formula C25H26N4O2S B2964487 N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034573-83-4

N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2964487
CAS No.: 2034573-83-4
M. Wt: 446.57
InChI Key: IYZORFYYPIQWGD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a high-purity chemical compound offered for early-stage research and discovery. This synthetic intermediate belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry. Based on its structural features, which include a pyrrolo[3,2-d]pyrimidine core and a thioacetamide linker, this compound is a potential building block for the development of novel bioactive molecules. Related heterocyclic systems, such as thieno[2,3-b]pyridines and pyrazolyl derivatives, are frequently investigated for their diverse biological activities, suggesting this compound may hold value in similar exploratory studies (see for example, research on fused tricyclic systems ). Researchers can utilize this material in the synthesis of more complex structures, as a scaffold for library development, or in mechanistic biochemical studies. The product is provided with guaranteed chemical identity and is characterized to ensure consistency for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-15(2)29-24(31)23-22(20(13-26-23)18-8-6-5-7-9-18)28-25(29)32-14-21(30)27-19-11-10-16(3)17(4)12-19/h5-13,15,26H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZORFYYPIQWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

Structural Overview

The compound features a complex structure comprising a pyrimidine core linked to a thioacetamide moiety. The molecular formula is C24H23N3O2SC_{24}H_{23}N_3O_2S, with a molecular weight of 449.60 g/mol. Its structural components are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes, such as DNA synthesis and repair.
  • Receptor Modulation : Compounds may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Pyrimidine derivatives have shown promising antimicrobial activity. For example, compounds related to this compound exhibit activity against various strains of bacteria and fungi.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus4–8Moderate
Mycobacterium tuberculosis0.5–1.0Potent
Candida albicans16–32Weak

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are critical for understanding the drug-like properties of this compound. Key parameters include:

  • Absorption : The compound displays moderate oral bioavailability.
  • Distribution : It has an appropriate log P value indicating potential for blood-brain barrier penetration.
  • Metabolism : Initial studies suggest minimal involvement with cytochrome P450 enzymes.
  • Excretion : Renal excretion is predominant.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that a related pyrimidine compound exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting the potential for development into a therapeutic agent for skin infections.
  • Anticancer Research : Another study highlighted the compound's ability to induce apoptosis in colorectal cancer cells through the activation of caspase pathways, indicating its potential role in cancer therapy.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-Isopropyl, 7-phenyl ~460.6 (estimated) Thioacetamide side chain; 3,4-dimethylphenyl
N-(3-Ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Same core 3-Isopropyl, 7-phenyl 446.6 3-Ethylphenyl group; reduced steric hindrance vs. dimethyl
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Same core 3-Butyl, 7-phenyl 497.3 Bulky butyl group; electron-withdrawing Cl substituents
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Same core Dipentylamino, 4-chlorophenyl Not reported Ester group; hydrolytically unstable; Cl enhances lipophilicity

Key Observations :

  • Substituent Effects :
    • Alkyl Groups : Isopropyl (target) vs. butyl vs. dipentyl . Longer alkyl chains increase hydrophobicity but may reduce solubility.
    • Aryl Modifications : 3,4-Dimethylphenyl (electron-donating) in the target vs. 3,4-dichlorophenyl (electron-withdrawing) , altering electronic and steric profiles.
  • Linkage Stability : Thioether (target) vs. ester ; the latter is prone to hydrolysis, limiting bioavailability.

Pharmacophore and Bioactivity Trends

  • Thioacetamide Side Chain : Common in target and analogs , critical for hydrogen bonding or hydrophobic interactions with biological targets.
  • Phenyl Group at Position 7 : Conserved across analogs; likely essential for π-π stacking in receptor binding.
  • Substituent Impact: 3,4-Dimethylphenyl (Target): Balances lipophilicity and metabolic stability. 3-Ethylphenyl : Moderate steric hindrance; may improve membrane permeability vs. dimethyl.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting a thiol-containing intermediate (e.g., 2-mercapto-pyrrolopyrimidine) with a halogenated acetamide under basic conditions (e.g., NaH in DMF). Optimize reaction temperature (typically 0–60°C) and stoichiometric ratios (1:1.2 thiol:acetamide) to maximize yield .
  • Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with hexane:ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include aromatic protons (δ 6.7–8.3 ppm), methyl groups (δ 1.0–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected ~500–550 Da) and detect impurities .
  • IR Spectroscopy : Validate thioether (C–S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .

Q. How can initial biological activity screening be designed to assess this compound’s potential?

  • Methodology : Use high-throughput assays targeting receptors or enzymes related to the pyrrolopyrimidine scaffold’s known activity (e.g., kinase inhibition). Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves (1 nM–100 µM). Replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Use SHELX software (e.g., SHELXL) for refinement. Address disorder in the pyrrolopyrimidine ring by applying restraints to bond lengths/angles and partitioning occupancy .
  • Validate hydrogen bonding patterns with graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in intermolecular interactions .
  • Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond geometries .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?

  • Methodology :

  • Synthesize analogs with modifications to the 3-isopropyl , 4-oxo , or thioacetamide moieties. Test substitutions (e.g., methyl → trifluoromethyl) to evaluate steric/electronic effects .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins. Corrogate docking scores with experimental IC50 values to identify key pharmacophores .
  • Apply QSAR models to quantify contributions of substituents to activity .

Q. What computational approaches are suitable for predicting metabolic stability and toxicity?

  • Methodology :

  • In silico ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and hERG inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism with software like GLORY or Meteor Nexus. Prioritize lab validation for high-risk metabolites .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and bioavailability (e.g., rat models) to identify bioavailability bottlenecks .
  • Tissue distribution studies : Use radiolabeled compound (e.g., ³H/¹⁴C) to assess accumulation in target organs .
  • Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects or compensatory pathways .

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